molecular formula C6H13NO B1516881 trans-2-Methoxycyclopentan-1-amine CAS No. 1306310-32-6

trans-2-Methoxycyclopentan-1-amine

Cat. No.: B1516881
CAS No.: 1306310-32-6
M. Wt: 115.17 g/mol
InChI Key: PRXWOOCEFBBQCR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Methoxycyclopentan-1-amine: is an organic compound belonging to the class of amines and cycloalkanes. It features a cyclopentane ring with a methoxy group (-OCH₃) at the second carbon and an amine group (-NH₂) at the first carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Methoxycyclopentan-1-amine typically involves the following steps:

  • Starting Material: : Cyclopentanone is often used as the starting material.

  • Formation of Enamine: : Cyclopentanone is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.

  • Methylation: : The enamine undergoes methylation using a methylating agent such as methyl iodide (CH₃I) to introduce the methoxy group.

  • Hydrolysis: : The resulting enamine is hydrolyzed to yield This compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale reactions may use continuous flow reactors and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

trans-2-Methoxycyclopentan-1-amine: undergoes various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.

  • Reduction: : The compound can be reduced to form a cyclopentanol derivative.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives or amides.

  • Reduction: : Cyclopentanol derivatives.

  • Substitution: : Various substituted cyclopentanes.

Scientific Research Applications

trans-2-Methoxycyclopentan-1-amine: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the study of enzyme inhibitors and receptor binding.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

trans-2-Methoxycyclopentan-1-amine: is similar to other cyclopentanamine derivatives, but its unique methoxy group provides distinct chemical properties. Some similar compounds include:

  • Cyclopentanone

  • trans-2-Methoxycyclopentan-1-ol

  • trans-1-Methyl-2-propylcyclopentane

These compounds share the cyclopentane ring structure but differ in their functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

(1R,2R)-2-methoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWOOCEFBBQCR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306310-32-6
Record name rac-(1R,2R)-2-methoxycyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Methoxycyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
trans-2-Methoxycyclopentan-1-amine
Reactant of Route 3
Reactant of Route 3
trans-2-Methoxycyclopentan-1-amine
Reactant of Route 4
Reactant of Route 4
trans-2-Methoxycyclopentan-1-amine
Reactant of Route 5
trans-2-Methoxycyclopentan-1-amine
Reactant of Route 6
Reactant of Route 6
trans-2-Methoxycyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.